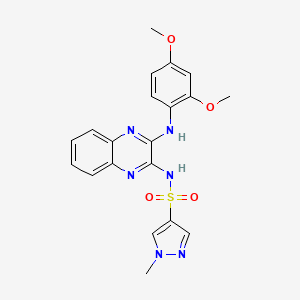

N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the molecular formula C23H22N4O4S . The average mass of this compound is 450.510 Da and its monoisotopic mass is 450.136169 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core, which is a type of heterocyclic compound. This core is substituted with a dimethoxyphenyl group through an amino linkage, and a pyrazole group through a sulfonamide linkage .Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties. It has a high molecular weight of 450.510 Da , indicating that it is a relatively large molecule. It also contains several functional groups, including amines, sulfonamides, and aromatic rings, which could influence its reactivity and interactions with other molecules.Applications De Recherche Scientifique

Synthesis and Biological Activities

Sulfonamide-based compounds, including those linked with quinoxaline structures, have been extensively researched for their diverse biological activities. A study highlighted the synthesis and evaluation of polymethoxylated-pyrazoline benzene sulfonamides, investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. Although these compounds showed less tumor selectivity compared to reference compounds, certain derivatives demonstrated potential as lead molecules for further investigations due to their selective cytotoxicity and enzyme inhibitory activities (Kucukoglu et al., 2016).

Quinoxaline Derivatives in Green Chemistry

Quinoxaline derivatives, including those fused with other heterocyclic structures, have found applications in green chemistry. An approach for the synthesis of novel quinoxaline scaffolds in water as a solvent demonstrated the potential for environmentally friendly synthesis methods. Such methods are valuable in the development of new compounds with potential applications in drug discovery and other fields of chemistry (Poomathi et al., 2015).

Antiprotozoal Activity

Studies on sulfonamides containing 8-aminoquinoline ligands have shown promising antiprotozoal activity. The synthesis of N-quinolin-8-yl-arylsulfonamides and their metal complexes revealed in vitro activity against various protozoal forms, with certain complexes showing high selective indexes against Leishmania braziliensis and Trypanosoma cruzi. This suggests that sulfonamide and quinoxaline derivatives can serve as potential leads for antiprotozoal drug development (Silva et al., 2010).

Propriétés

IUPAC Name |

N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O4S/c1-26-12-14(11-21-26)31(27,28)25-20-19(22-15-6-4-5-7-16(15)23-20)24-17-9-8-13(29-2)10-18(17)30-3/h4-12H,1-3H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKHDBFPCDLLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(6-Methyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2593006.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593008.png)

![N-(3,5-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2593009.png)

![ethyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593016.png)

![{6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2593018.png)

![3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2593021.png)

![2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593022.png)

![6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-cyclobutylnicotinamide](/img/structure/B2593026.png)